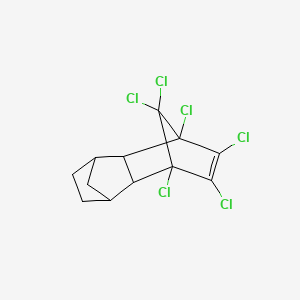

Dihydroisodrin

Description

Properties

CAS No. |

2387-13-5 |

|---|---|

Molecular Formula |

C12H10Cl6 |

Molecular Weight |

366.9 g/mol |

IUPAC Name |

3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene |

InChI |

InChI=1S/C12H10Cl6/c13-8-9(14)11(16)7-5-2-1-4(3-5)6(7)10(8,15)12(11,17)18/h4-7H,1-3H2 |

InChI Key |

HNSZJJAOLVQMQU-UHFFFAOYSA-N |

SMILES |

C1CC2CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1CC2CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |

Other CAS No. |

10059-65-1 2387-13-5 |

Synonyms |

dihydroisodrin dihydroisodrin, (1alpha,4alpha,4abeta,5alpha,8alpha,8abeta)-isome |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Studies of Dihydroisodrin

Advanced Catalytic Approaches in Dihydroisodrin Synthesis

The synthesis of this compound is primarily achieved through the catalytic hydrogenation of its precursor, isodrin (B128732). This process involves the addition of hydrogen across a double bond in the isodrin molecule, resulting in the saturated this compound. Advanced catalytic approaches focus on enhancing the efficiency, yield, and conditions of this transformation. The foundational method for this synthesis involves the use of platinum group metal catalysts, which have been detailed in patent literature.

The established method for preparing this compound is through the hydrogenation of isodrin in the presence of a palladium or platinum catalyst. This reaction proceeds effectively to yield this compound in substantial quantities. The process typically involves dissolving isodrin in a suitable solvent, introducing the catalyst, and then applying hydrogen under pressure.

Catalyst and Support Systems:

The catalysts of choice are either palladium or platinum. To maximize surface area and catalytic activity, these metals are preferably supported on a carrier material. Common carriers include charcoal, asbestos, alumina, or alkaline earth carbonates or sulfates. The concentration of the catalyst can be varied, with effective results observed when using 0.1% to 10% by weight of the catalyst based on the weight of isodrin. A more preferred range for the catalyst amount is between 0.5% and 2% by weight.

Reaction Conditions:

The hydrogenation reaction can be conducted over a broad range of temperatures and pressures. The operational temperature can vary from approximately 25°C to 150°C, with a preferred range of 75°C to 125°C for optimal reaction rates and selectivity. The hydrogen pressure is also a critical parameter and can be adjusted within a wide range, from about 100 to 2000 pounds per square inch (psi). For practical applications, a pressure of 500 to 1000 psi is often preferred.

A variety of solvents can be utilized for this hydrogenation process. Suitable options include saturated hydrocarbons, aromatic hydrocarbons, and alcohols. Commercial hexane (B92381) is a frequently cited solvent for this reaction.

A specific example of this catalytic hydrogenation involves dissolving 100 parts by weight of isodrin in 400 parts by weight of commercial hexane. To this solution, 1 part by weight of a catalyst consisting of 5% palladium on charcoal is added. The mixture is then subjected to a hydrogen pressure of 800 psi and heated to 100°C for 4 hours. Following the reaction period, the vessel is cooled, and the pressure is released to yield the this compound product.

Interactive Data Table: Catalytic Hydrogenation Parameters for this compound Synthesis

| Parameter | Range | Preferred Range | Example Value |

| Catalyst | Palladium or Platinum | Palladium or Platinum | 5% Palladium on Charcoal |

| Catalyst Support | Charcoal, Asbestos, Alumina, etc. | Charcoal | Charcoal |

| Catalyst Amount (% of Isodrin wt.) | 0.1 - 10% | 0.5 - 2% | 1% |

| Solvent | Saturated/Aromatic Hydrocarbons, Alcohols | Commercial Hexane | Commercial Hexane |

| Temperature (°C) | 25 - 150 °C | 75 - 125 °C | 100 °C |

| Hydrogen Pressure (psi) | 100 - 2000 psi | 500 - 1000 psi | 800 psi |

| Reaction Time | Variable | Variable | 4 hours |

While the use of palladium and platinum on carbon supports represents a robust and well-documented method for this compound synthesis, modern catalysis research offers potential avenues for process optimization and the development of more advanced synthetic routes. These include the exploration of nanoparticle catalysts, which could offer higher activity and selectivity due to their high surface-area-to-volume ratio. Additionally, the field of homogeneous catalysis, utilizing soluble catalysts such as Wilkinson's catalyst, could provide milder reaction conditions and potentially different selectivity profiles. However, specific research applying these more recent catalytic advancements directly to the synthesis of this compound is not extensively documented in publicly available literature. Future studies could explore these areas to refine the synthesis of this compound.

Environmental Dynamics and Transformational Pathways of Dihydroisodrin

Occurrence and Distribution in Environmental Research Compartments

The distribution of Dihydroisodrin in the environment is anticipated to be influenced by its low aqueous solubility and high affinity for organic matter, similar to other cyclodiene pesticides.

In terrestrial environments, the movement and availability of this compound are largely dictated by its interaction with soil components. The sorption of cyclodiene pesticides to soil particles is a critical process that limits their mobility.

Sorption and Mobility:

The lipophilic ("fat-loving") nature of organochlorine pesticides like this compound results in strong adsorption to soil organic matter and clay minerals. This high sorption affinity significantly restricts their vertical movement through the soil profile. Consequently, contamination is often confined to the upper soil layers. Leaching into groundwater is generally considered to be minimal for compounds with these characteristics.

Factors influencing the sorption and mobility of analogous compounds in soil include:

Soil Organic Matter Content: Higher organic matter content leads to greater sorption and reduced mobility.

Clay Content and Type: Clay minerals provide a large surface area for adsorption, thereby limiting movement.

Soil pH: While less influential for non-ionic compounds like this compound compared to ionizable pesticides, pH can affect the surface charge of soil colloids and thus impact sorption.

Presence of Co-contaminants: The presence of other organic compounds can either compete for sorption sites or enhance the mobility of this compound.

Table 1: Expected Sorption and Mobility Characteristics of this compound in Soil Based on Analogous Compounds

| Soil Parameter | Influence on Sorption | Influence on Mobility | Expected Outcome for this compound |

| High Organic Matter | Increases | Decreases | Strong binding to soil, low potential for leaching. |

| High Clay Content | Increases | Decreases | Reduced transport through the soil profile. |

| Low Organic Matter | Decreases | Increases | Higher potential for movement, though still limited by low water solubility. |

| Sandy Texture | Decreases | Increases | Greater potential for mobility compared to clay or loam soils. |

In aquatic environments, the behavior of this compound is primarily governed by its low water solubility and tendency to partition into sediment and biota.

Dissolution and Transport:

The dissolution of this compound in water is expected to be very low. Once introduced into an aquatic system, it is likely to rapidly adsorb to suspended organic particles and settle into the sediment. This process effectively removes the compound from the water column and leads to its accumulation in the benthic zone.

Long-range transport in aquatic systems can occur through the movement of contaminated sediment particles during high-flow events. Dissolved-phase transport is generally not a significant pathway due to the compound's hydrophobicity.

Despite its relatively low vapor pressure, volatilization can be a notable route of dissipation for this compound from soil and water surfaces, particularly under certain environmental conditions.

Volatilization Dynamics:

Volatilization from moist soil surfaces is a more significant process than from dry soils. This is because water molecules can displace the pesticide from soil binding sites, increasing its availability for transfer into the atmosphere. The rate of volatilization is influenced by factors such as soil temperature, air movement, and the concentration of the compound in the soil.

From water bodies, volatilization is also a potential transport mechanism. The process is governed by the compound's Henry's Law constant, which describes the partitioning between the aqueous and gaseous phases. Compounds with a higher Henry's Law constant have a greater tendency to volatilize from water.

Biotic Degradation in Environmental Systems

Biotic processes play a more significant role in the breakdown of this compound/Dieldrin (B1670511) compared to abiotic transformations, although the compound is still highly resistant to biodegradation. epa.gov

Microbial Degradation Pathways and Mechanisms

A variety of microorganisms, including bacteria and fungi, have been identified with the capability to degrade Dieldrin. The primary microbial degradation pathways include oxidation, reduction, and hydroxylation. researchgate.netnih.govfrontiersin.org

Researchers have isolated several microbial species from contaminated soils and water that can metabolize Dieldrin. These microorganisms have adapted to utilize this persistent compound as a source of carbon and energy.

Table 1: Examples of Dieldrin-Degrading Microorganisms

| Microorganism Type | Species | Source of Isolation | Degradation Efficiency |

|---|---|---|---|

| Bacteria | Pseudomonas fluorescens | Not specified | 77.3% of 10 mg·L⁻¹ dieldrin degraded within 120 h researchgate.net |

| Burkholderia sp. Med-7 | Dieldrin-contaminated soil | Can degrade 49% of dieldrin frontiersin.org | |

| Cupriavidus sp. Med-5 | Dieldrin-contaminated soil | Can degrade 38% of dieldrin frontiersin.org | |

| Enterobacter sp. LY402 | Not specified | 40.4% of 5.0 mg·L⁻¹ dieldrin degraded in 168 h nih.gov | |

| Fungi | Mucor racemosus strain DDF | Soil with annual endosulfan (B1671282) applications | Degraded dieldrin to 1.01 μM from 14.3 μM in 10 days acs.org |

| Trichoderma viride | Dieldrin-treated soil | Contributes to high degradation nih.gov | |

| Pleurotus ostrearus | Not specified | Can completely degrade 5–30 mg·L⁻¹ of dieldrin within 25 days researchgate.net |

Fungi, particularly white-rot fungi, are often considered more effective in degrading Dieldrin than bacteria, potentially due to their robust extracellular enzymatic systems. frontiersin.orgresearchgate.netresearchgate.net

The biotransformation of Dieldrin is mediated by various enzymatic systems. A key enzyme group involved in the initial oxidative attack on xenobiotics is the cytochrome P450 monooxygenases (CYPs). researchgate.netsci-hub.se These enzymes are capable of introducing an oxygen atom into the Dieldrin molecule, leading to hydroxylation or epoxidation. sci-hub.seresearchgate.net

In addition to CYPs, other enzymes such as epoxide hydrolases can be involved. wikipedia.org Epoxide hydrolases can catalyze the hydration of the epoxide ring in Dieldrin, leading to the formation of diols. wikipedia.org Furthermore, enzymes like glutathione (B108866) S-transferases (GSTs) play a role in the detoxification of reactive metabolites formed during the initial degradation steps. researchgate.net In some fungi, extracellular enzymes like peroxidases and laccases are also implicated in the degradation of persistent organic pollutants, including pesticides. researchgate.net

Biotransformation in Model Environmental Organisms (e.g., invertebrates, plants)

Invertebrates: Aquatic invertebrates can readily accumulate Dieldrin from the surrounding water. inchem.org Bioconcentration factors (BCFs), which indicate the extent of accumulation, are often greater than 1000 for Dieldrin in invertebrates. Once accumulated, some invertebrates can metabolize Dieldrin, although the rates and pathways can vary significantly among species. The metabolism in invertebrates can involve similar enzymatic pathways as observed in microorganisms, including oxidation and hydroxylation.

Plants: The uptake and translocation of Dieldrin by plants are species-dependent. researchgate.net Notably, plants from the Cucurbitaceae family, such as zucchini and cucumber, have shown a higher capacity to take up Dieldrin from contaminated soil and translocate it to their aerial parts compared to other plant families. researchgate.net This suggests that these plants may possess specific mechanisms to facilitate the uptake and transport of such hydrophobic compounds. Once inside the plant tissues, Dieldrin can undergo metabolic transformations, although the specific metabolites and enzymatic pathways in plants are not as well-characterized as in microbes and animals.

Transport and Partitioning Behavior in Environmental Models

The movement and distribution of this compound/Dieldrin in the environment are governed by its physicochemical properties. Its high hydrophobicity and low water solubility lead to strong sorption to soil organic matter and sediments.

Table 2: Physicochemical Properties and Partitioning Coefficients of Dieldrin

| Property | Value | Implication for Environmental Transport and Partitioning |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 4.32 - 6.2 | High potential for bioaccumulation in organisms. cdc.gov |

| Log Koc (Organic Carbon-Water Partition Coefficient) | 5.28 - 6.7 | Strong binding to soil and sediment organic carbon, leading to low mobility in soil and potential for accumulation in sediments. cdc.govepa.gov |

| Henry's Law Constant (atm·m³/mol) | 1.3 x 10⁻³ - 6.7 x 10⁻⁴ | Indicates a potential for volatilization from water surfaces to the atmosphere. inchem.org |

| Water Solubility (mg/L at 20-25°C) | 0.110 - 0.186 | Low solubility in water contributes to its partitioning into organic phases like soil, sediment, and biota. nih.gov |

| Bioconcentration Factor (BCF) in Fish | 400 - 68,000 | Significant potential for accumulation in aquatic organisms from the water column. epa.gov |

The high Log Koc value indicates that Dieldrin is largely immobile in soil and is not expected to leach significantly into groundwater. cdc.govepa.gov However, it can be transported to surface waters through soil erosion and runoff, where it partitions to suspended solids and sediments. epa.gov Its Henry's Law constant suggests that volatilization from water bodies can be a relevant transport pathway to the atmosphere. inchem.org The very high BCF values confirm its tendency to bioaccumulate in aquatic food chains. epa.gov

Bioaccumulation Potential in Model Organisms (e.g., aquatic invertebrates, plants)

Detailed research findings on the bioaccumulation potential of this compound in specific model organisms like aquatic invertebrates and plants are scarce. Bioaccumulation refers to the process by which organisms absorb a substance from the environment at a rate faster than they can eliminate it, leading to a buildup of the substance in their tissues. For persistent and lipophilic compounds like this compound, bioaccumulation is a significant concern as it can lead to biomagnification through the food web.

The potential for a chemical to bioaccumulate is often estimated by its Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. A high BCF value suggests a high potential for bioaccumulation.

Aquatic Invertebrates:

Aquatic invertebrates, such as crustaceans and mollusks, can accumulate organochlorine pesticides from contaminated water and sediment. Due to its expected lipophilicity, this compound would likely partition into the fatty tissues of these organisms. The extent of accumulation would depend on factors such as the organism's feeding habits, metabolic capabilities, and the level of environmental contamination.

Plants:

The uptake and accumulation of organic pollutants by plants can occur through various pathways, including root uptake from the soil and atmospheric deposition onto leaves. For a compound like this compound in the soil, its strong adsorption to organic matter would likely reduce its bioavailability for plant uptake. However, some plant species have been shown to take up and translocate persistent organic pollutants. The extent of this compound's bioaccumulation in plants would be influenced by soil characteristics, plant species, and environmental conditions.

Table 2: Hypothetical Bioconcentration Factor (BCF) for this compound in Daphnia magna

| Exposure Concentration (µg/L) | Concentration in Tissue (µg/kg wet weight) | Bioconcentration Factor (L/kg) |

|---|---|---|

| 0.1 | Data Not Available | Data Not Available |

| 1.0 | Data Not Available | Data Not Available |

| 10.0 | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound, which is not currently found in the literature.

Biotransformation Mechanisms and Metabolomics Research of Dihydroisodrin

Oxidative Metabolism via Cytochrome P450 Systems

The initial and rate-limiting step in the biotransformation of Dihydroisodrin, much like other lipophilic xenobiotics, is oxidative metabolism. This process is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases. nih.gov These enzymes introduce or expose functional groups on the substrate molecule, thereby increasing its polarity and preparing it for subsequent metabolic phases.

While specific cytochrome P450 isoforms responsible for the metabolism of this compound have not been definitively identified in the available literature, research on structurally similar cyclodiene insecticides, such as aldrin (B1666841) and dieldrin (B1670511), provides strong inferential evidence. The epoxidation of aldrin to dieldrin, a reaction analogous to potential oxidative pathways for this compound, is known to be catalyzed by CYP enzymes. sci-hub.se Studies with various animal models and in vitro systems using liver microsomes have demonstrated the central role of the CYP system in the metabolism of these compounds. nih.govnih.gov It is highly probable that a similar subset of CYP isoforms, likely within the CYP2 and CYP3 families known for their broad substrate specificity, are involved in the oxidative metabolism of this compound. Further research employing recombinant human CYP isoforms is necessary to precisely identify and characterize the specific enzymes responsible for this compound biotransformation.

Hydroxylation is a key oxidative pathway in the metabolism of this compound. Research has shown that this compound is hydroxylated to form 6-exo-hydroxy-6,7-dihydroisodrin. This reaction has been observed in in vitro studies using vertebrate liver microsomal preparations. The stereoselectivity of this hydroxylation, resulting in the exo isomer, is a notable feature of the enzymatic process and highlights the specific orientation of the substrate within the active site of the metabolizing enzyme. This hydroxylation significantly increases the polarity of the molecule, facilitating its further metabolism and eventual elimination from the body.

Monooxygenases, particularly the cytochrome P450 enzymes, are central to the biotransformation of this compound. nih.gov These enzymes catalyze the insertion of one atom of molecular oxygen into the substrate, leading to the formation of hydroxylated metabolites. nih.gov This initial oxidative step is crucial as it not only begins the detoxification process by increasing water solubility but can also, in some cases, lead to the formation of more reactive intermediates. The efficiency of these monooxygenases in metabolizing this compound is a key determinant of its persistence and potential for bioaccumulation in organisms.

Conjugation Reactions and Metabolite Characterization

Following oxidative metabolism, the hydroxylated metabolites of this compound are expected to undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, such as glucuronic acid or sulfate (B86663), to the newly formed functional groups. nih.govuomus.edu.iq This process further increases the water solubility of the metabolites, making them readily excretable in urine and feces. nih.govwikipedia.org

While direct evidence for the glucuronidation of this compound metabolites is not available, this pathway is a common fate for hydroxylated xenobiotics. nih.govwikipedia.org It is highly probable that the 6-exo-hydroxy-6,7-dihydroisodrin metabolite undergoes conjugation with glucuronic acid. This reaction would be catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the liver. nih.gov The resulting glucuronide conjugate would be a highly polar and readily excretable compound. The table below illustrates the likely glucuronidation pathway for the primary metabolite of this compound, based on established metabolic routes for similar compounds.

| Metabolite | Conjugation Reaction | Enzyme | Resulting Conjugate |

| 6-exo-hydroxy-6,7-dihydroisodrin | Glucuronidation | UDP-glucuronosyltransferase (UGT) | 6-exo-hydroxy-6,7-dihydroisodrin glucuronide |

This pathway is inferred based on the metabolism of structurally related compounds.

Sulfation is another important Phase II conjugation pathway that likely plays a role in the metabolism of this compound's hydroxylated metabolites. hyphadiscovery.com This reaction involves the transfer of a sulfonate group from the donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the metabolite. The reaction is catalyzed by sulfotransferases (SULTs). hyphadiscovery.com The resulting sulfate conjugate is a highly water-soluble and readily excretable product. Similar to glucuronidation, direct experimental evidence for the sulfation of this compound metabolites is lacking, but it represents a probable metabolic fate. The table below outlines the presumed sulfation pathway for the primary metabolite of this compound.

| Metabolite | Conjugation Reaction | Enzyme | Resulting Conjugate |

| 6-exo-hydroxy-6,7-dihydroisodrin | Sulfation | Sulfotransferase (SULT) | 6-exo-hydroxy-6,7-dihydroisodrin sulfate |

This pathway is inferred based on the metabolism of structurally related compounds.

Glutathione (B108866) Conjugation Pathways

Glutathione S-transferases (GSTs) are crucial phase II detoxification enzymes that play a significant role in the metabolism of a wide array of xenobiotics, including many organochlorine insecticides. ijbs.comnih.gov These enzymes facilitate the conjugation of electrophilic compounds with reduced glutathione (GSH), rendering them more water-soluble and easier to excrete. ijbs.comnih.gov This detoxification process is a recognized metabolic route for insecticides like DDT, which undergoes dehydrochlorination, and lindane, which is metabolized through both GSH-dependent dehydrochlorination and direct GSH conjugation. researchgate.net

While GST-mediated metabolism is a well-established pathway for many organochlorines, specific research detailing the direct conjugation of this compound with glutathione is not extensively documented in the available literature. However, given the structural similarities and the known role of GSTs in detoxifying related cyclodiene insecticides, it is plausible that this pathway could contribute to the biotransformation of this compound in various organisms. ijbs.comnih.gov The involvement of GSTs in insecticide resistance is a critical area of study, as enhanced expression or activity of these enzymes can lead to more rapid detoxification and reduced efficacy of the compound. nih.govresearchgate.net

Identification of Unknown Metabolites

The primary metabolic transformation of this compound is hydroxylation, leading to the formation of 6-exo-hydroxy-6,7-dihydroisodrin. researchgate.net The identification of this and other potential, yet unknown, metabolites relies on sophisticated analytical techniques. Historically and currently, gas chromatography-mass spectrometry (GC-MS) has been a cornerstone for the analysis of organochlorine pesticide metabolites. nih.govnih.gov This method allows for the separation of compounds in a complex mixture, followed by their identification based on their unique mass fragmentation patterns. nih.govnih.gov

For metabolite identification, extracts from in vivo (e.g., urine, feces) or in vitro samples are analyzed. nih.govnih.gov The process involves comparing the retention times and mass spectra of potential metabolites against those of known analytical standards. nih.gov When standards are unavailable, the structural elucidation of novel metabolites requires detailed interpretation of the mass spectra to determine the molecular weight and infer the structure of the unknown compound. nuvisan.com Modern metabolomics platforms often integrate GC-MS with other technologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to provide a more comprehensive profile of biotransformation products. researchgate.netfrontiersin.orgsemanticscholar.org These techniques are essential for constructing a complete picture of a xenobiotic's metabolic pathway and identifying any unique or previously uncharacterized metabolites. nuvisan.com

Comparative Biotransformation Studies Across Model Organisms

Insect Metabolic Capabilities and Enzyme Localization

In insects, particularly lepidopteran larvae such as the southern armyworm, this compound is primarily metabolized through oxidative hydroxylation. researchgate.netnih.gov This reaction is catalyzed by a class of enzymes known as cytochrome P450 monooxygenases, which are critical for xenobiotic metabolism. nih.govoup.com Research has shown that the activity of these enzymes is not uniformly distributed throughout the insect's body. The highest concentration of monooxygenase activity is consistently found in the midgut microsomal fractions. researchgate.netoup.com This strategic localization suggests a primary defensive role, allowing the insect to detoxify lipophilic foreign compounds absorbed from their diet before they can reach target sites. researchgate.netnih.gov

Lesser, but still significant, enzyme activity is also present in other tissues, including the fat body and Malpighian tubules. researchgate.netnih.gov The specific activity of these enzymes can vary between different insect species and even between different developmental stages of the same species. oup.com

Table 1: Relative this compound Hydroxylase Activity in Tissues of the Southern Armyworm (Spodoptera eridania)

| Tissue | Relative Enzyme Activity |

|---|---|

| Midgut | High |

| Fat Body | Moderate |

| Malpighian Tubules | Low |

| Head | Low |

Mammalian (Non-Human) Microsomal and Cellular Preparations

In non-human mammalian systems, the liver is the primary site of this compound metabolism. Studies using vertebrate liver microsomal preparations have demonstrated that this compound undergoes hydroxylation to form 6-exo-hydroxy-6,7-dihydroisodrin, the same metabolite found in insects. researchgate.net This biotransformation is characteristic of a typical microsomal oxidase system, requiring molecular oxygen and the cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) to function. researchgate.net

The enzymes responsible are part of the cytochrome P-450 family, which are central to the detoxification of a vast number of xenobiotics in mammals. nih.govnih.gov Comparative studies with related cyclodienes like aldrin and dieldrin in species such as rats and mice show that the rate and profile of metabolism can be influenced by factors like species and sex. nih.govnih.gov For instance, male rats metabolize dieldrin more rapidly than females due to a greater capacity for hydroxylation. nih.gov These microsomal preparations are invaluable tools for elucidating metabolic pathways and understanding potential species-specific differences in biotransformation. nih.govnih.gov

In Vitro vs. In Vivo Metabolic Research Models

The study of this compound metabolism benefits from the use of both in vitro and in vivo research models. This compound's chemical stability makes it a suitable substrate for both types of investigation, allowing for a comprehensive understanding of its metabolic fate. nih.gov

In vitro models , such as cell-free tissue preparations (e.g., liver microsomes), are essential for elucidating the fundamental biochemical mechanisms of metabolism. researchgate.net They allow researchers to identify the specific enzymes involved (e.g., cytochrome P450 monooxygenases), determine their subcellular location (e.g., endoplasmic reticulum), and identify necessary cofactors like NADPH and oxygen. researchgate.net These systems are also used to study enzyme kinetics and the inhibitory effects of other compounds in a controlled environment. researchgate.netnih.gov

Enzymatic Induction and Inhibition Research of this compound Metabolism

The metabolism of this compound via cytochrome P450 monooxygenases can be influenced by other chemical compounds that either inhibit or induce these enzymes. nih.govwikipedia.orgnih.gov Enzyme inhibition can lead to decreased metabolism, while induction results in an increased rate of biotransformation. longdom.orgresearchgate.netauckland.ac.nz

Inhibition: The metabolism of this compound is known to be inhibited by compounds such as piperonyl butoxide (PBO) and carbon monoxide. researchgate.netnih.gov PBO is a classic synergist used with insecticides, and it functions by blocking the active site of P450 enzymes. In vivo studies in caterpillars have shown that pretreatment with PBO can lead to a complex, biphasic dose-dependent response. At certain doses, it decreases the formation of the hydroxylated metabolite of this compound (DHI-OH), while at other doses, it can paradoxically lead to an increase. nih.gov This highlights the intricate regulatory mechanisms present in a living organism compared to a simplified in vitro system. nih.gov

Table 2: Effect of Piperonyl Butoxide (PBO) Pretreatment on this compound Hydroxylation in Cutworm Tissue Homogenates

| Tissue | PBO Effect on DHI-OH Formation |

|---|---|

| Gut | Biphasic (Decrease and Increase) |

| Fat Body | Biphasic (Decrease and Increase) |

| Head | Biphasic (Decrease and Increase) |

| Malpighian Tubules | Biphasic (Decrease and Increase) |

Induction: While specific studies on the induction of this compound metabolism are not detailed in the provided search results, enzyme induction is a common phenomenon where exposure to certain xenobiotics can increase the expression of metabolic enzymes like cytochrome P450s. This adaptive response can lead to accelerated metabolism of this compound upon subsequent exposures. wikipedia.orgresearchgate.net

Characterization of Metabolic Inducers

Metabolic inducers are substances that increase the rate of metabolism of a given compound by enhancing the activity of the enzymes involved. This is often achieved by increasing the synthesis of these enzymes. While specific inducers for this compound metabolism are not extensively documented, the general principles of cytochrome P450 (CYP450) induction are well-established and relevant to cyclodiene insecticides.

Compounds such as phenobarbital (B1680315) are known to be potent inducers of various CYP450 enzymes. nih.govmdpi.comnih.gov The induction of these enzymes can lead to an accelerated metabolism of other xenobiotics, including insecticides. For instance, phenobarbital has been shown to induce the in vitro metabolism of various drugs by significantly increasing the liver microsomal cytochrome P-450 content. nih.gov

Interestingly, some compounds can exhibit dual roles as both inhibitors and inducers. Piperonyl butoxide (PBO), a well-known insecticide synergist that typically functions as a CYP450 inhibitor, has been observed to have a biphasic, dose-dependent effect on this compound hydroxylation. nih.gov At certain concentrations and exposure times, PBO pretreatment can lead to an increase in the formation of hydroxylated this compound (DHI-OH), which suggests an inductive effect on the monooxygenase system responsible for its metabolism. nih.govnih.gov This complex response highlights the intricate nature of enzyme modulation. nih.gov

Below is a table of common inducers of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of compounds, including insecticides.

| Metabolic Inducer | Cytochrome P450 Enzymes Induced |

| Phenobarbital | CYP2B6, CYP2C9, CYP3A4 |

| Carbamazepine | CYP2C19, CYP3A4 |

| Rifampicin | CYP2C8, CYP2C9, CYP2C19, CYP3A4 |

| St. John's Wort | CYP3A4 |

| Omeprazole | CYP1A2 |

Investigation of Enzyme Inhibitors

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. In the context of this compound metabolism, inhibitors of the cytochrome P450 monooxygenase system can significantly slow down its hydroxylation.

Specific inhibitors of this compound hydroxylation have been identified in research studies. nih.gov These include:

Piperonyl butoxide (PBO): This compound is a classic synergist used in pesticide formulations. wikipedia.org Its primary mechanism of action is the inhibition of cytochrome P450 enzymes, thereby preventing the detoxification of the active insecticidal ingredient and increasing its efficacy. wikipedia.orgresearchgate.net PBO has been shown to inhibit the formation of hydroxylated this compound. nih.gov

Carbon Monoxide (CO): Carbon monoxide is a known inhibitor of heme-containing proteins, including cytochrome P450 enzymes. nih.govnih.gov It binds to the reduced iron atom in the heme group of the enzyme, preventing the binding of oxygen and thereby inhibiting the oxidative metabolism of substrates like this compound. nih.gov

The inhibition of these enzymes can have significant implications. In pest control, the use of inhibitors like PBO can enhance the potency of an insecticide. nih.govbiorxiv.org Understanding these inhibitory mechanisms is also vital in assessing potential drug-insecticide interactions, where one substance could inhibit the metabolism of another, leading to altered biological effects.

The following table summarizes key enzyme inhibitors and their target enzymes relevant to xenobiotic metabolism.

| Enzyme Inhibitor | Target Enzyme(s) |

| Piperonyl Butoxide (PBO) | Cytochrome P450 Monooxygenases |

| Carbon Monoxide (CO) | Cytochrome P450 Monooxygenases, Cytochrome c oxidase |

| Ketoconazole | CYP3A4 |

| Quinidine | CYP2D6 |

| Furafylline | CYP1A2 |

Advanced Analytical Methodologies for Dihydroisodrin Quantification and Identification

Chromatographic Techniques for Dihydroisodrin Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of mixtures into their individual components. Various forms of chromatography are utilized for the analysis of compounds like this compound, each offering distinct advantages.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. It operates by partitioning analytes between a stationary phase within a column and a mobile phase (an inert carrier gas) that carries the sample through the column openaccessjournals.comscirp.org. GC is widely applied in various fields, including pharmaceuticals, environmental monitoring, and forensic analysis, for its ability to separate and quantify components with high precision openaccessjournals.comscirp.orggentechscientific.comdrawellanalytical.com.

The effectiveness of GC for this compound analysis depends on its volatility and the detector used. For compounds that are not naturally volatile, derivatization techniques can be employed to increase their volatility, making them amenable to GC analysis scirp.org.

The Electron Capture Detector (ECD) is a highly sensitive detector for GC, particularly effective for compounds containing electronegative atoms such as halogens (e.g., chlorine) or nitrogen measurlabs.com. ECD works by measuring the decrease in a standing current generated by electrons from a radioactive source when electronegative analytes pass through the detector cell measurlabs.com. This high sensitivity makes GC-ECD ideal for detecting trace amounts of specific compounds, such as organochlorine pesticides measurlabs.comthermofisher.com. While GC-ECD offers excellent sensitivity for certain classes of compounds, its selectivity is limited to electronegative species, meaning it may not be suitable for all this compound analyses if it lacks such functional groups measurlabs.com.

The Flame Ionization Detector (FID) is a robust and widely used detector in GC, known for its broad applicability to organic compounds shimadzu.commdpi.comperkinelmer.comepa.gov. FID operates by combusting eluting compounds in a hydrogen-air flame, producing ions that generate a current shimadzu.com. This current is proportional to the number of carbon atoms in the analyte, making FID a universal detector for most organic compounds, though it is less sensitive to compounds without carbon-hydrogen bonds scirp.orgshimadzu.com. GC-FID is commonly used for quantitative analysis due to its wide linear range and good sensitivity for a broad spectrum of organic molecules scirp.orgshimadzu.com.

Optimizing GC separations involves careful selection of the column's stationary phase, length, internal diameter (ID), and film thickness scioninstruments.comrestek.comperkinelmer.comfood-safety.comchromtech.com. The stationary phase is crucial as it dictates the interaction between the analytes and the column, thereby influencing separation restek.comchromtech.com. Different stationary phases, such as those with varying polarities (e.g., non-polar phenyl-methyl polysiloxane or polar polyethylene (B3416737) glycol phases), are chosen based on the chemical properties of the target compounds restek.comfood-safety.comchromtech.com.

Stationary Phase: The choice of stationary phase is paramount for achieving optimal separation. For this compound, selecting a phase that provides differential retention based on its specific chemical structure would be key restek.comchromtech.com.

Column Dimensions:

Length: Longer columns generally provide better resolution but increase analysis time and back pressure scioninstruments.comfood-safety.com.

Internal Diameter (ID): Smaller IDs enhance resolution and sensitivity but reduce sample capacity, while larger IDs increase capacity at the expense of resolution scioninstruments.comfood-safety.com. A common compromise for general applications is a 0.25 mm ID scioninstruments.com.

Film Thickness: Thicker films increase sample capacity and can slow elution, aiding in the analysis of volatile compounds, but can also lead to peak broadening and reduced resolution scioninstruments.comfood-safety.com.

Optimization involves balancing these parameters to achieve the desired separation efficiency, sensitivity, and analysis time restek.comperkinelmer.com.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating, identifying, and quantifying compounds in mixtures austinpublishinggroup.comeconatur.netresearchgate.net. Unlike GC, HPLC is suitable for non-volatile or thermally labile compounds, as it uses a liquid mobile phase under high pressure to carry the sample through a column packed with a stationary phase austinpublishinggroup.comeconatur.netresearchgate.net. HPLC offers excellent separation capabilities for a wide range of analytes, including polar and non-polar compounds.

The development of HPLC methods involves selecting appropriate stationary phases (e.g., C18, C8, phenyl, or specialized phases), mobile phase compositions (mixtures of solvents and buffers), flow rates, and column temperatures austinpublishinggroup.comnih.gov. Reversed-phase HPLC, often using C18 columns with mobile phases like water/acetonitrile or water/methanol mixtures, is a common approach for analyzing moderately polar to non-polar compounds nih.gov. The choice of column chemistry and mobile phase gradient is critical for achieving optimal separation of this compound and its potential metabolites austinpublishinggroup.comnih.gov.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid planar chromatographic technique used for separating compounds in a mixture researchgate.netwisc.eduactascientific.com. It involves spotting a sample onto a thin layer of adsorbent material (the stationary phase), usually silica (B1680970) gel or alumina, coated on a plate. The plate is then placed in a developing chamber containing a solvent (the mobile phase), which moves up the plate by capillary action, separating the components based on their differential partitioning between the stationary and mobile phases wisc.eduactascientific.com.

TLC is particularly useful for the qualitative analysis and separation of metabolites, as it allows for the simultaneous analysis of multiple samples and rapid screening researchgate.netwisc.edu. Two-dimensional TLC, where a sample is run in two different solvent systems sequentially, can significantly enhance separation power for complex mixtures, allowing for the resolution of closely related compounds or metabolites that might co-elute in one-dimensional TLC researchgate.net. For instance, TLC has been employed to separate various steroid hormone derivatives, with subsequent analysis of poorly resolved spots by HPLC researchgate.net.

Theoretical and Computational Investigations of Dihydroisodrin

Quantum Chemical Studies

Quantum chemical methods are instrumental in elucidating the intrinsic electronic properties of molecules, which in turn govern their reactivity and spectroscopic signatures.

The electronic structure of dihydroisodrin is fundamental to understanding its chemical reactivity and potential for biological interactions. Key aspects of this include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electrostatic potential.

Studies on related organochlorine insecticides like aldrin (B1666841) and dieldrin (B1670511) have utilized UV photoelectron spectroscopy and quantum chemical calculations to investigate their electronic structures. For this compound, it is anticipated that the HOMO would be localized on the π-electron system of the carbon-carbon double bond, making this region susceptible to electrophilic attack. The LUMO, conversely, would likely be associated with the σ* orbitals of the C-Cl bonds, indicating these sites as potential points for nucleophilic attack or reductive processes.

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability. A larger gap implies greater stability, while a smaller gap suggests higher reactivity.

Table 1: Predicted Electronic Structure Characteristics of this compound

| Parameter | Predicted Characteristics |

|---|---|

| HOMO | Localized on the C=C double bond, indicating a site for oxidative metabolism. |

| LUMO | Associated with the C-Cl bonds, suggesting susceptibility to dechlorination. |

| HOMO-LUMO Gap | The energy difference would be indicative of its relative kinetic stability. |

The molecular electrostatic potential (MEP) map would provide a visual representation of the charge distribution. For this compound, regions of negative potential are expected around the electronegative chlorine atoms, while the hydrogen atoms would exhibit positive potential. This distribution is crucial for predicting non-covalent interactions with biological receptors and environmental matrices.

Computational methods can predict spectroscopic properties, which are essential for the identification and quantification of this compound. Techniques such as Density Functional Theory (DFT) can be employed to calculate:

Infrared (IR) and Raman Spectra: The vibrational frequencies corresponding to the stretching and bending of bonds (e.g., C-H, C-Cl, C=C) can be predicted. These calculated spectra can be compared with experimental data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated to aid in structural elucidation.

UV-Visible Spectra: Predictions of electronic transitions can help in understanding the photostability of the molecule.

Quantum chemical calculations can illuminate the pathways through which this compound is metabolized and degraded. The biotransformation of related compounds like aldrin to dieldrin through epoxidation is a well-documented process. For this compound, which is already a metabolite, further transformations could involve hydroxylation, dechlorination, or ring-opening reactions.

Computational modeling can be used to calculate the activation energies for various potential reaction pathways, thereby predicting the most likely metabolites. For instance, the sites most susceptible to attack by metabolic enzymes like cytochrome P450 can be identified by examining the molecule's electronic structure and steric accessibility.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with biological systems.

Due to the presence of single bonds, the bridged ring structure of this compound can exhibit some degree of flexibility. MD simulations can be used to explore the different conformations the molecule can adopt and to identify the most energetically stable conformers. The conformational rigidity of cyclodiene insecticides is a known characteristic that influences their biological activity. Understanding the preferred three-dimensional shape of this compound is crucial for predicting its binding affinity to target proteins.

The neurotoxicity of cyclodiene insecticides is attributed to their interaction with the γ-aminobutyric acid (GABA) receptor in the nervous system. MD simulations can be a powerful tool to model the binding of this compound to this and other biological macromolecules.

These simulations can provide a detailed view of the binding pocket and identify the key amino acid residues that interact with the this compound molecule. By calculating the binding free energy, it is possible to predict the strength of this interaction. Such studies are crucial for understanding the mechanism of toxicity and for the rational design of potential antidotes or bioremediation agents. While specific MD simulation data for this compound is scarce, the principles derived from simulations of other ligands with protein targets are directly applicable.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Area of Investigation | Insights Gained from MD Simulations |

|---|---|

| Binding to GABA Receptor | Elucidation of the binding mode, identification of key interacting residues, and estimation of binding affinity. |

| Metabolism by Cytochrome P450 | Understanding the dynamics of enzyme-substrate interactions and the conformational changes required for metabolism. |

| Environmental Partitioning | Simulation of interactions with soil organic matter and lipids to predict bioaccumulation potential. |

Structure-Activity Relationship (SAR) Modeling (Theoretical, not relating to biological efficacy or toxicity outcomes)

Theoretical Structure-Activity Relationship (SAR) modeling provides a framework for understanding how a molecule's structure influences its chemical properties and reactivity, distinct from its biological effects. For complex organochlorine compounds like this compound, these models are invaluable for predicting chemical behavior without the need for empirical testing.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and a specific activity or property. While extensively used in toxicology and drug design, QSAR can also be applied to model chemical reactivity, such as degradation rates, reaction kinetics, or affinity for surfaces. The main objective of such models is to find reliable relationships between a compound's activity and its molecular descriptors. springernature.com

For organochlorine pesticides, QSAR approaches have been developed, though studies focusing specifically on the non-biological chemical reactivity of this compound are not widely represented in the literature. springernature.com The general principle involves developing a model based on a training set of related molecules (e.g., other cyclodiene pesticides) for which reactivity data is known. This model could then be used to predict the reactivity of this compound. Such a model would typically take the form of a linear or non-linear equation correlating molecular descriptors to the property of interest. The development of alternative in silico methods is driven by the need to reduce expensive and time-consuming laboratory testing. mdpi.comnih.gov

Molecular Descriptors and Their Correlation with Chemical Behavior

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are the foundation of any QSAR model. researchgate.net They can be classified into several categories, including constitutional, topological, geometric, and electronic descriptors. The correlation of these descriptors with chemical behavior allows for the prediction of properties like stability, solubility, and reactivity.

For a molecule like this compound, relevant descriptors would include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching indices, which can relate to molecular stability.

Geometric (3D) Descriptors: These are derived from the 3D structure of the molecule and include molecular volume, surface area, and shape indices. They are crucial for understanding steric effects in chemical reactions.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). scirp.org The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. scirp.org

While specific QSAR models for this compound's reactivity are scarce, the foundational molecular descriptors for its structural isomers, aldrin and isodrin (B128732), have been computed and provide a basis for such theoretical studies.

| Descriptor | Aldrin | Isodrin | Typical Correlation with Chemical Behavior |

|---|---|---|---|

| Molecular Weight | 364.9 g/mol nih.gov | 364.9 g/mol nih.gov | Influences transport properties and intermolecular forces. |

| Molecular Formula | C12H8Cl6 nih.gov | C12H8Cl6 nih.gov | Defines the elemental composition. |

| XLogP3 | 6.5 | 6.5 | Measures lipophilicity, affecting solubility and partitioning behavior. |

| Hydrogen Bond Donor Count | 0 nih.gov | 0 nih.gov | Indicates potential for hydrogen bonding interactions. |

| Hydrogen Bond Acceptor Count | 0 nih.gov | 0 nih.gov | Indicates potential for hydrogen bonding interactions. |

| Rotatable Bond Count | 0 nih.gov | 0 nih.gov | Relates to conformational flexibility; low count indicates a rigid structure. |

Development and Application of Computational Models for this compound

Computational chemistry provides powerful tools for investigating molecular structures, properties, and reaction mechanisms at the atomic level. For this compound, these models offer insights that are difficult to obtain experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. scirp.org It is widely employed due to its favorable balance of accuracy and computational cost, making it suitable for molecules the size of this compound and its analogs. scirp.org

While direct DFT studies on this compound are limited, research on its precursors, aldrin and dieldrin, provides significant insight into the behavior of the polycyclic chlorinated scaffold. mdpi.com A theoretical study on the Diels-Alder reaction forming aldrin investigated four possible diastereomers using the hybrid density functional B3LYP method. mdpi.com This level of theory is effective for calculating molecular geometries, energies, and transition states. scirp.orgmdpi.com

The study revealed significant energy differences between the isomers, identifying the most thermodynamically stable structures. mdpi.com For instance, the activation energy for the formation of the most stable aldrin isomer was calculated to be around 24 kcal/mol, while a less stable isomer had an activation energy higher by a similar value. mdpi.com Such calculations are critical for understanding reaction pathways and predicting the favorability of certain chemical transformations, which would be directly applicable to studies of this compound's synthesis and degradation.

| Isomer | AM1 (kcal/mol) | PM3 (kcal/mol) | B3LYP/6-31G* (kcal/mol) |

|---|---|---|---|

| Isomer 1 (Aldrin) | 0.00 | 0.00 | 0.00 |

| Isomer 2 | 3.78 | 4.27 | 3.58 |

| Isomer 3 | 1.51 | 1.16 | 1.39 |

| Isomer 4 | 17.38 | 18.17 | 17.20 |

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles without the inclusion of experimental data. While DFT is highly popular, traditional ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP) provide alternative approaches.

In the computational study of aldrin's isomers, semi-empirical methods (AM1 and PM3), which are approximations of Hartree-Fock theory, were used alongside DFT. mdpi.com The results from these methods were largely in agreement with the more rigorous DFT calculations regarding the relative stability of the isomers, demonstrating their utility for initial, less computationally intensive screenings. mdpi.com For highly accurate energy calculations or studies of systems where electron correlation is critical, higher-level ab initio methods could be applied to this compound, though at a significantly greater computational cost.

Force Field Development for this compound and Analogs

Molecular dynamics (MD) simulations, which study the physical movements of atoms and molecules over time, rely on a set of parameters known as a force field. ethz.ch A force field is a mathematical function that describes the potential energy of a system of atoms. nih.gov The accuracy of an MD simulation is fundamentally determined by the quality of this underlying force field. ethz.ch

Developing a specific force field for a novel or less common molecule like this compound is a multi-step process. schrodinger.com It typically involves:

Parameterization: Key parameters for bond stretching, angle bending, torsional dihedrals, and non-bonded interactions (van der Waals and electrostatic) must be defined.

Quantum Mechanical Calculations: High-level DFT or ab initio calculations are performed on the molecule and its fragments to obtain reference data, such as optimized geometries, vibrational frequencies, and atomic partial charges.

Fitting: The force field parameters are adjusted (fitted) to reproduce the quantum mechanical data as closely as possible.

Validation: The newly developed force field is tested by running simulations and comparing the results against available experimental data or higher-level theoretical benchmarks. schrodinger.com

Given the structural rigidity and specific chemical nature of the chlorinated polycyclic cage of this compound, a custom-parameterized force field would be essential for accurate MD simulations aimed at studying its interactions with other molecules or materials.

Emerging Research Frontiers and Methodological Innovations in Dihydroisodrin Studies

Integration of Omics Technologies in Biotransformation Studies

The biotransformation of Dihydroisodrin, particularly its metabolism by various organisms, presents a fertile ground for the application of omics technologies. These approaches allow for a comprehensive, system-wide understanding of metabolic pathways and the molecular machinery involved.

Metabolomics offers powerful tools for identifying and quantifying the full spectrum of metabolites produced during the biotransformation of this compound. This is crucial for understanding how different organisms, especially insects, process and detoxify the compound. Research has identified key metabolites, such as 6-exo-hydroxythis compound, which is formed through hydroxylation reactions wikimedia.orgnih.govresearchgate.net. Advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS/MS), enable the detailed characterization of these metabolic products, thereby elucidating the specific biochemical pathways involved in this compound's degradation or activation nih.govresearchgate.net. Such studies can reveal intermediate compounds, conjugation products, and the kinetics of these transformations, providing a detailed map of this compound's metabolic fate in various biological systems.

Table 1: Identified Metabolites of this compound

| Metabolite Name | Description | Source/Context |

| 6-exo-hydroxythis compound | Hydroxylated metabolite of this compound | Insect larvae (e.g., black cutworm, cabbage looper) and in vitro preparations |

| Trans-4,5-dihydroisodrin-4,5-diol | Polar metabolite | Rat metabolism studies (related to endrin) |

The metabolic transformations of this compound are largely mediated by enzymatic systems, most notably cytochrome P450 monooxygenases nih.gov. Proteomics, particularly mass spectrometry-based approaches, is instrumental in identifying the specific enzymes responsible for these reactions. By analyzing the proteome of organisms exposed to this compound, researchers can pinpoint the enzymes that are upregulated or directly involved in its metabolism ki.semdpi.comnih.govnanoporetech.com. Techniques such as "bottom-up" proteomics, which involves enzymatic digestion of proteins into peptides followed by mass spectrometric analysis, allow for the identification of enzyme sequences. Furthermore, advanced proteomic strategies can characterize enzyme activity, substrate specificity, and potential interactions with other cellular components, providing a molecular basis for understanding this compound's biotransformation and its susceptibility to metabolic inhibitors or inducers nih.govki.se.

Advanced Spectroscopic Techniques for In Situ Monitoring

The application of advanced spectroscopic methods offers novel ways to monitor this compound's behavior and reactions in real-time and at high resolution, both in laboratory settings and potentially in environmental contexts.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are increasingly being employed for the real-time monitoring of chemical and biological processes nih.gov. While direct applications to this compound are nascent, the principles are transferable. For instance, NMR can track the disappearance of a substrate and the appearance of products during biotransformation or degradation reactions, providing kinetic data without the need for extensive sample preparation nih.gov. Similarly, advanced mass spectrometry techniques can be configured for rapid, in-situ analysis of reaction mixtures, allowing for the continuous observation of this compound's chemical fate under various conditions.

High-resolution imaging techniques, often coupled with mass spectrometry or advanced microscopy, hold promise for visualizing the spatial distribution and environmental fate of this compound. Techniques like mass spectrometry imaging (MSI) can map the presence and concentration of this compound and its metabolites within complex environmental matrices or biological tissues at a cellular or even subcellular level researchgate.net. This capability is invaluable for understanding how this compound interacts with soil components, plant tissues, or microbial communities, and for tracking its movement and persistence in ecosystems.

Nanotechnology Applications in this compound Research

Nanotechnology offers innovative solutions for environmental remediation, detection, and potentially for understanding the interactions of compounds like this compound at the molecular level nih.govnih.govrsc.org. While specific research on this compound using nanotechnology is still an emerging area, its principles can be extrapolated.

For environmental applications, nanoparticles could be engineered to catalyze the degradation of persistent organic pollutants like this compound in contaminated soil or water nih.govrsc.org. Magnetic nanoparticles, for example, could be used for the targeted removal or sequestration of this compound from environmental samples. Furthermore, nanotechnology can facilitate the development of highly sensitive biosensors for the detection of this compound at trace levels in environmental monitoring or biological samples nih.govnih.gov. These sensors could leverage the unique surface properties and reactivity of nanomaterials to achieve unprecedented detection limits and specificity.

Compound List

this compound

6-exo-hydroxythis compound

Trans-4,5-dihydroisodrin-4,5-diol

Q & A

Q. What are the critical experimental variables to control during the synthesis of dihydroisodrin to ensure reproducibility?

- Methodological Answer : To optimize synthesis, researchers must rigorously control variables such as temperature, reaction time, solvent purity, and catalyst concentration. For example, thermal stability studies (e.g., using differential scanning calorimetry) can identify decomposition thresholds, while gas chromatography (GC) or high-performance liquid chromatography (HPLC) monitors reaction progress. Document all parameters in a standardized protocol, including batch-specific adjustments (e.g., humidity levels) . Reproducibility requires full disclosure of synthetic steps, including purification methods (e.g., recrystallization solvents) and characterization data (e.g., NMR, IR spectra) .

Q. How can researchers validate the purity and structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine multiple spectroscopic methods:

- NMR : Compare H and C spectra with literature data for functional group verification.

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if crystalline).

For novel derivatives, provide elemental analysis (C, H, N) to validate empirical formulas. Cross-reference all data with synthetic intermediates to trace impurities .

Q. What environmental persistence parameters should be prioritized in preliminary ecotoxicological studies of this compound?

- Methodological Answer : Focus on hydrolysis rates (pH-dependent), photodegradation under UV/visible light, and soil adsorption coefficients (e.g., ). Use OECD guidelines for standardized testing:

- Hydrolysis : Monitor half-life at pH 4, 7, and 8.

- Biodegradation : Conduct closed-bottle tests to assess microbial breakdown.

- Bioaccumulation : Measure octanol-water partition coefficients () . Data tables should include time-series measurements, control samples, and statistical confidence intervals (e.g., 95% CI) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported degradation pathways of this compound under varying redox conditions?

- Methodological Answer : Employ isotope-labeling (e.g., C or H) to track bond cleavage sites during oxidation/reduction. Pair kinetic studies (e.g., Arrhenius plots) with computational modeling (DFT) to identify transition states. For conflicting data, conduct comparative assays under identical conditions (pH, temperature, catalysts) and validate using multiple detectors (e.g., GC-MS vs. LC-MS/MS). Publish raw datasets and statistical comparisons (e.g., ANOVA) to highlight variability sources .

Q. What advanced computational strategies can predict this compound’s interactions with non-target biological receptors?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to screen against protein databases (e.g., PDB). Validate predictions with:

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories.

- QSAR Models : Corrogate substituent effects on binding affinity.

Cross-validate with in vitro assays (e.g., enzyme inhibition IC) and report deviations between computational and experimental values .

Q. How should researchers design experiments to address discrepancies in this compound’s reported toxicity thresholds across in vivo models?

- Methodological Answer : Standardize test organisms (e.g., Daphnia magna for aquatic toxicity) and exposure protocols (OECD 202/203). Include:

- Dose-Response Curves : Test at least five concentrations with triplicate replicates.

- Biomarkers : Measure oxidative stress (MDA levels) and apoptosis (caspase-3 activity).

Use meta-analysis to reconcile interspecies variability, reporting effect sizes (Cohen’s ) and heterogeneity indices (I) .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing non-linear relationships in this compound’s structure-activity data?

- Methodological Answer : Apply multivariate regression (e.g., PLS-R) to handle collinear variables. For non-linear trends, use generalized additive models (GAMs) or machine learning (random forests). Report , RMSE, and cross-validation metrics. Include residual plots in supplementary materials to diagnose model fit .

Q. How can researchers ensure ethical compliance when studying this compound’s neurotoxic effects in vertebrate models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies:

- Sample Size Justification : Power analysis (, power = 0.8).

- Humane Endpoints : Predefine criteria for euthanasia.

Submit protocols to institutional ethics committees and archive approval documents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.